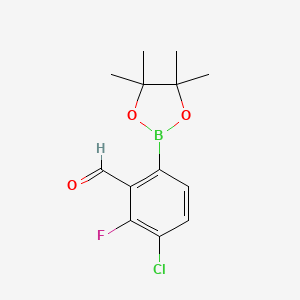

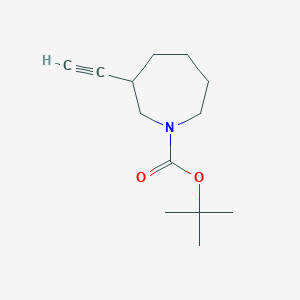

tert-Butyl 3-ethynylazepane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

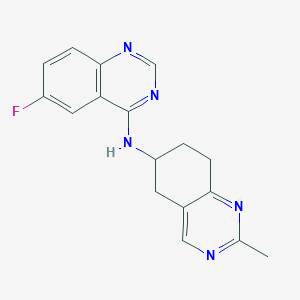

Tert-Butyl 3-ethynylazepane-1-carboxylate (TBEC) is a synthetic compound of the azepane class of molecules, which are cyclic ethers with a three-membered ring structure. It is a versatile compound, with a wide range of applications in scientific research and a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Materials

tert-Butyl 3-ethynylazepane-1-carboxylate: is a compound that can be used in the synthesis of carbazole-based molecular units, which are pivotal in the field of organic optoelectronics . These materials are advantageous due to their low cost, ease of functionalization, and simple linkage through the carbazole backbone. The compound’s role in the development of organic optoelectronic devices is significant as it contributes to the creation of molecular building blocks, oligomers, dendrimers, or polymers.

Photochemistry and Photophysics

The compound is involved in the study of excited-state dynamics of carbazole and its derivatives . Using techniques like femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, and time-resolved fluorescence experiments, researchers can investigate the photophysical properties of these compounds. This is crucial for understanding the relaxation processes in more complex environments, which is essential for the design of efficient optoelectronic devices.

Synthesis of Biologically Active Compounds

tert-Butyl 3-ethynylazepane-1-carboxylate: serves as a precursor in the synthesis of biologically active natural products . It is used to create compounds with potential anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. The ability to synthesize these compounds with good yield and selectivity is crucial for the advancement of medicinal chemistry.

Radical Cation Formation

In photochemical studies, the compound can lead to the formation of radical cations upon two-photon excitation . This process is important for the understanding of charge transfer and electronic excitation in organic molecules, which has implications for solar energy conversion and other photochemical applications.

Triplet State Studies

The compound’s behavior in the triplet state can be studied to understand intersystem crossing and triplet formation . This information is valuable for the development of triplet-harvesting materials, which are used in organic light-emitting diodes (OLEDs) and other photonic applications.

Solvent Interaction Studies

Research involving tert-Butyl 3-ethynylazepane-1-carboxylate can also focus on its interactions with solvents . Understanding how vibrationally hot molecules transfer energy to surrounding solvent molecules is important for the design of better solvation models and for optimizing reaction conditions in synthetic chemistry.

Eigenschaften

IUPAC Name |

tert-butyl 3-ethynylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-11-8-6-7-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRJMEKYEATMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethynylazepane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)

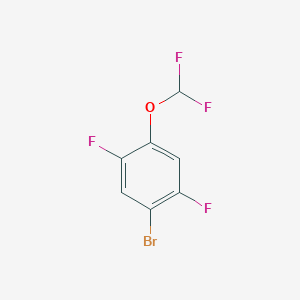

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)